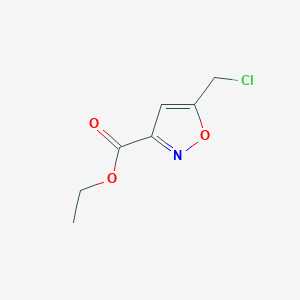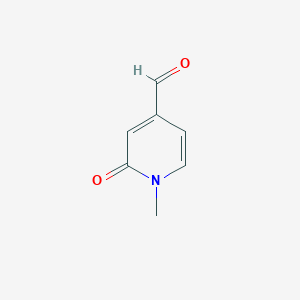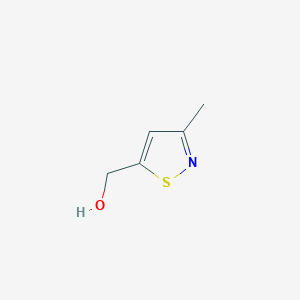
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (ECIC) is an organic compound with a molecular formula of C5H7ClO3. It is a colorless solid that is soluble in water and has a melting point of 54-56°C. ECIC is a synthetic intermediate that is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. ECIC is also used in the synthesis of a variety of other compounds, including dyes, pigments, and intermediates for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis of 5-Substituted Isoxazole-4-carboxylic Esters
Studies have explored the synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a compound structurally related to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This synthesis is significant for its potential use in large-scale applications and as starting materials for biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Lateral Lithiation in Functionalized Isoxazoles
Another study focuses on the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, again a compound closely related to this compound. This research provides insights into the chemical reactions and transformations of functionalized isoxazoles, crucial for medicinal chemistry (Zhou & Natale, 1998).
Alkylation in Nucleoside Synthesis
Alkylation of nucleosides using chloromethyl- and iodomethylpyrazole nucleosides has been explored, where ethyl 3(5)-(chloromethyl)pyrazole-5(3)-carboxylate plays a pivotal role. This research highlights the importance of such compounds in nucleoside synthesis with potential medicinal applications (García-López et al., 1980).
Chiral Synthesis from Isoxazol-5(2H)-ones
Research into the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, using compounds related to this compound, demonstrates its application in producing amino acids and related derivatives (Cox, Prager, Svensson, & Taylor, 2003).
Synthesis of Biologically Active Compounds
A study on the synthesis of novel comenic acid derivatives containing isoxazole moieties, utilizing compounds similar to this compound, sheds light on the potential for creating biologically active compounds for therapeutic purposes (Kletskov et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNURPQMTRDHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562904 | |
| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-40-3 | |
| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-chloromethylisoxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1283245.png)









